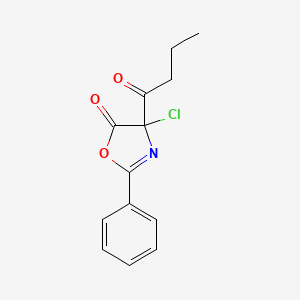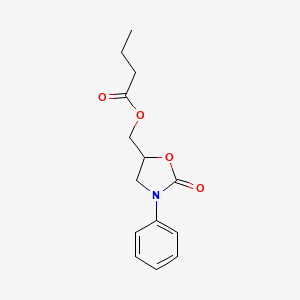
(2-Oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl butanoate is a heterocyclic compound that features an oxazolidine ring This compound is notable for its unique structure, which includes both nitrogen and oxygen atoms within a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl butanoate typically involves the reaction of amino alcohols with carboxylic acids or their derivatives. One common method includes the cyclization of amino alcohols with butanoic acid derivatives under acidic or basic conditions. The reaction conditions often require a catalyst, such as a quaternary ammonium hydroxide ion exchange resin, to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of ionic liquids as solvents has also been explored to enhance the efficiency and sustainability of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl butanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can yield oxazolidines with different substituents.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the oxazolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxazolidinones, while substitution reactions can yield a variety of substituted oxazolidines with different functional groups .
Applications De Recherche Scientifique
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise in biological studies due to its ability to interact with various biomolecules.
Medicine: Research has indicated potential therapeutic applications, including antimicrobial and anticancer activities.
Mécanisme D'action
The mechanism of action of (2-Oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could be due to the disruption of cellular pathways involved in cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxazoles: These compounds share a similar five-membered ring structure but differ in the position of the nitrogen and oxygen atoms.
Oxazolines: Similar to oxazolidines, oxazolines have a five-membered ring with one nitrogen and one oxygen atom but differ in their degree of saturation.
Thiazoles: These compounds have a sulfur atom in place of the oxygen atom found in oxazolidines.
Uniqueness
(2-Oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl butanoate is unique due to its specific substitution pattern and the presence of both nitrogen and oxygen atoms within the ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propriétés
| 97794-65-5 | |
Formule moléculaire |
C14H17NO4 |
Poids moléculaire |
263.29 g/mol |
Nom IUPAC |
(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl butanoate |
InChI |
InChI=1S/C14H17NO4/c1-2-6-13(16)18-10-12-9-15(14(17)19-12)11-7-4-3-5-8-11/h3-5,7-8,12H,2,6,9-10H2,1H3 |
Clé InChI |
HYUBSCSVXQUVBZ-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)OCC1CN(C(=O)O1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


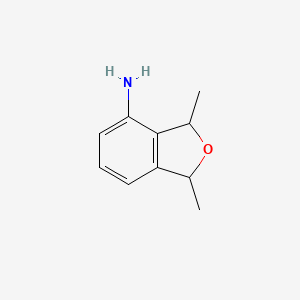

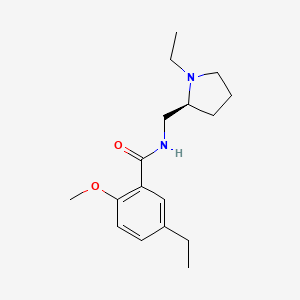
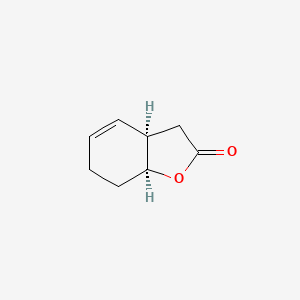

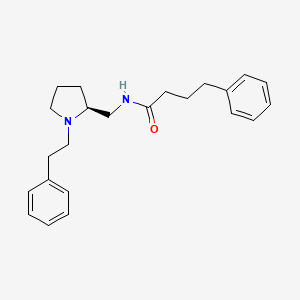
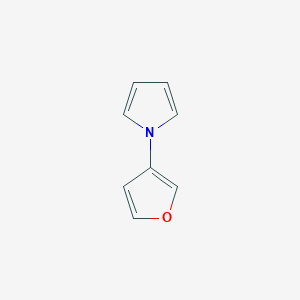
![(1R)-Dicyclohexyl(2'-((3,5-dimethoxybenzyl)oxy)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-yl)phosphine](/img/structure/B12890389.png)
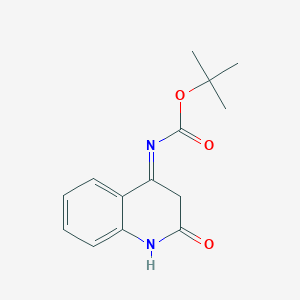
![2-(1H-benzo[d]imidazol-2-yl)oxazole](/img/structure/B12890404.png)
